molecular formula C20H18F4N6O B2858783 3-(difluoromethyl)-N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide CAS No. 2380183-19-5

3-(difluoromethyl)-N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2858783
CAS No.: 2380183-19-5
M. Wt: 434.399
InChI Key: XXSGOMGBBHQRCE-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and agricultural science. This compound features a pyrazole ring, a pyrimidine ring, and multiple fluorine atoms, which contribute to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and efficiency .

Scientific Research Applications

3-(difluoromethyl)-N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. In the case of its use as a fungicide, the compound inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts fungal respiration, leading to the death of the fungal cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole-based fungicides such as:

Uniqueness

3-(difluoromethyl)-N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and fluorine atoms, which contribute to its distinct chemical and biological properties. Its ability to inhibit succinate dehydrogenase with high specificity makes it a valuable compound in both medicinal and agricultural applications .

Properties

IUPAC Name

3-(difluoromethyl)-N-[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F4N6O/c1-28-9-14(17(27-28)18(23)24)20(31)29(2)13-7-30(8-13)19-15(22)16(25-10-26-19)11-3-5-12(21)6-4-11/h3-6,9-10,13,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSGOMGBBHQRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N(C)C2CN(C2)C3=NC=NC(=C3F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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